Product packaging for Ethyl 1,2,4-benzotriazine-3-carboxylate(Cat. No.:CAS No. 99185-60-1)

Ethyl 1,2,4-benzotriazine-3-carboxylate

Cat. No.: B2624313
CAS No.: 99185-60-1
M. Wt: 203.201
InChI Key: JLCHYYKHFUBNOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of 1,2,4-Benzotriazine (B1219565) Heterocycles in Contemporary Organic Synthesis

The 1,2,4-benzotriazine scaffold is a prominent heterocyclic substructure found in numerous pharmacologically active compounds. researchgate.netresearchgate.netepa.gov Its unique arrangement of nitrogen atoms and the fused aromatic ring imparts specific electronic and steric properties, making it a valuable pharmacophore in drug discovery. researchgate.netscispace.com The versatility of the 1,2,4-benzotriazine ring allows for the synthesis of a myriad of derivatives, which have been extensively screened for a wide spectrum of biological activities. researchgate.net Consequently, these heterocycles are considered important building blocks in medicinal chemistry and are central to the development of novel therapeutic agents. researchgate.net The continuous development of new synthetic methodologies to access these structures underscores their enduring importance in organic chemistry. researchgate.net

Overview of the 1,2,4-Benzotriazine Scaffold in Chemical Research

The 1,2,4-benzotriazine system is considerably more studied than its 1,2,3-isomeric counterpart due to its broad applicability. researchgate.net Research into this scaffold encompasses a wide range of activities, from the development of novel synthetic routes to the investigation of its chemical reactivity and the exploration of its applications. researchgate.netscispace.com Synthetic strategies to construct the 1,2,4-benzotriazine core are diverse and have been a subject of research since the late 19th century. researchgate.net Modern methods include various cyclocondensations, cycloaddition reactions, and the heterocyclization of precursors like N-(2-aminoaryl)hydrazides. researchgate.net

The chemical properties of 1,2,4-benzotriazines are of significant interest. The presence of multiple nitrogen atoms makes the ring system susceptible to reactions such as nucleophilic substitution. ontosight.ai Furthermore, the scaffold can be functionalized at various positions, allowing for the creation of diverse libraries of compounds. researchgate.netresearchgate.net Beyond medicinal applications, 1,2,4-benzotriazine derivatives are explored in materials science as building blocks for new polymers and dyes. ontosight.ai They also serve as valuable intermediates for the synthesis of more complex heterocyclic systems. ontosight.ai

Table 1: Key Research Areas for the 1,2,4-Benzotriazine Scaffold

Research AreaDescriptionKey Findings & Applications
Synthetic Methodologies Development of new and efficient routes to the 1,2,4-benzotriazine core and its derivatives.Includes classical methods like the Bischler synthesis and modern techniques such as copper-catalyzed couplings and [4+2] cycloadditions. researchgate.netresearchgate.net
Medicinal Chemistry Design and synthesis of 1,2,4-benzotriazine derivatives with potential therapeutic properties.Compounds have shown a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.aiontosight.ai
Materials Science Utilization of the 1,2,4-benzotriazine scaffold as a structural unit in functional materials.Potential applications in the development of novel polymers, dyes, and optical materials. ontosight.ai
Chemical Reactivity Investigation of the fundamental chemical behavior and reaction pathways of the 1,2,4-benzotriazine ring system.Studies include nucleophilic substitutions, reductions leading to ring contraction, and functionalization at various positions. researchgate.netontosight.ai

Academic Research Context of Ethyl 1,2,4-Benzotriazine-3-carboxylate

Within the broader field of heterocyclic studies, this compound (or its close analog, 1,2,4-benzotriazine-3-acetic acid, ethyl ester) emerges as a compound of interest in medicinal chemistry. ontosight.ai This specific derivative incorporates an ethyl carboxylate group at the 3-position of the benzotriazine ring system. This ester functional group not only serves as a handle for further synthetic transformations but can also influence the molecule's physicochemical properties, such as lipophilicity, which may, in turn, affect its biological activity and pharmacokinetic profile. ontosight.ai

The synthesis of this compound can be achieved through various methods, including the esterification of the corresponding carboxylic acid (1,2,4-benzotriazine-3-carboxylic acid) with ethanol (B145695) in the presence of an acid catalyst. ontosight.ai Research on this and related derivatives is often driven by the promising therapeutic profiles exhibited by the broader class of benzotriazines. ontosight.ai Studies have explored the potential of such derivatives for a range of biological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.ai

Scope and Objectives for Advanced Research on this compound

While the 1,2,4-benzotriazine scaffold is well-established, focused research on this compound remains an area with potential for significant advancement. Future research objectives can be systematically outlined to fully explore the chemical and potential functional value of this specific molecule.

Key Research Objectives:

Optimization of Synthetic Pathways: A primary goal is to develop more efficient, scalable, and environmentally benign synthetic routes to this compound. This includes exploring novel catalytic systems and reaction conditions to improve yields and reduce waste.

Exploration of Chemical Reactivity: A thorough investigation of the reactivity of the ester functional group and the benzotriazine core is necessary. This would involve studying its behavior in various organic transformations, such as hydrolysis, amidation, and cross-coupling reactions, to generate a library of novel derivatives.

Structure-Property Relationship Studies: A systematic study to understand how modifications to the this compound structure influence its electronic and physical properties is crucial. This includes spectroscopic and computational analysis of newly synthesized analogs. researchgate.net

Investigation of Coordination Chemistry: Exploring the potential of this compound and its derivatives as ligands for metal complexes could open new avenues in catalysis or materials science.

Biological Screening of Derivatives: Based on the known pharmacological potential of the benzotriazine scaffold, a key objective is the systematic biological evaluation of new compounds derived from this compound. ontosight.ai

Further studies on its synthesis, properties, and biological effects are necessary to unlock its full potential. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9N3O2 B2624313 Ethyl 1,2,4-benzotriazine-3-carboxylate CAS No. 99185-60-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1,2,4-benzotriazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-2-15-10(14)9-11-7-5-3-4-6-8(7)12-13-9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCHYYKHFUBNOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 1,2,4 Benzotriazine 3 Carboxylate and Its Precursors

Historical Development of 1,2,4-Benzotriazine (B1219565) Synthesis

The exploration of the 1,2,4-benzotriazine scaffold began in the late 19th century. The first documented synthesis of a 1,2,4-benzotriazine derivative was reported by Bischler in 1889. scispace.comresearchgate.net This pioneering work laid the groundwork for future investigations into this class of heterocyclic compounds. Although the initial synthesis was established over a century ago, the development of new and more efficient methods for their preparation continues to be an active area of research, driven by the wide range of potential applications for 1,2,4-benzotriazine derivatives. scispace.comresearchgate.net Over the decades, synthetic strategies have evolved from classical condensation reactions to modern metal-catalyzed and metal-free approaches, reflecting the broader advancements in organic synthesis.

Synthesis of the 1,2,4-Benzotriazine Ring System

The construction of the 1,2,4-benzotriazine ring is the critical step in the synthesis of its derivatives. Various methodologies have been established, often relying on the cyclization of appropriately substituted benzene (B151609) precursors. These methods can be broadly categorized based on the key bond-forming strategies and the nature of the starting materials.

One of the classical and most common approaches to the 1,2,4-benzotriazine ring system involves the use of ortho-substituted anilines. A prominent example is the reductive cyclization of (2-nitrophenyl)hydrazones. In this method, a (2-nitrophenyl)hydrazine is first condensed with a ketone or aldehyde to form the corresponding hydrazone. The nitro group is then reduced to an amino group, which subsequently undergoes intramolecular cyclization onto the hydrazone carbon.

A well-documented pathway involves the preparation of 2-aminophenylhydrazones via the reduction of (2-nitrophenyl)hydrazones. researchgate.net The resulting 2-aminophenylhydrazone can undergo ring closure, often catalyzed by acid, to yield a 1,2,3,4-tetrahydro-1,2,4-benzotriazine. researchgate.net This intermediate is then oxidized to the aromatic 1,2,4-benzotriazine. researchgate.net

Starting MaterialReagents/ConditionsIntermediateProductRef
(2-Nitrophenyl)hydrazone1. Reduction (e.g., Na2S2O4) 2. Ethanolic HCl2-Aminophenylhydrazone3-Substituted-1,2,3,4-tetrahydro-1,2,4-benzotriazine researchgate.netsemanticscholar.org
2-Nitroaniline derivativesAddition to 2-cyanobenzaldehyde, then intramolecular cyclization3-Substituted isoindolin-1-one1,2,4-[e]-Benzotriazine derivative nih.gov

Amidrazones are versatile precursors for the synthesis of various nitrogen-containing heterocycles, including 1,2,4-benzotriazines. nih.gov These compounds, characterized by a C(=NR)NHNH2 functional group, can undergo cyclization reactions to form the triazine ring. One effective strategy is the oxidative cyclization of N-aryl amidrazones.

For instance, functionally substituted amidrazones can be synthesized and then subjected to oxidative conditions to promote ring closure. nih.gov The syntheses often involve the in situ oxidation of the amidrazone to form a 1,2,4-triazabutadiene, which then undergoes an electrocyclic ring closure to form the dihydrobenzotriazine. Subsequent oxidation yields the aromatic 1,2,4-benzotriazine. researchgate.net This approach is particularly useful for preparing 1,4-dihydrobenzo[e] scispace.comorganic-chemistry.orgepa.govtriazines, which can be precursors to stable radicals. nih.govresearchgate.netosi.lv

PrecursorReaction TypeReagents/ConditionsProductRef
Functionally substituted amidrazonesOxidative cyclizationDBU, Pd/C1,4-Dihydrobenzo[e] scispace.comorganic-chemistry.orgepa.govtriazine nih.gov
AmidrazonesReaction with α-keto estersBoiling toluene (B28343)C-glycosyl 1,2,4-triazin-5(4H)-ones mdpi.com

Oxidative cyclization is a key transformation in many synthetic routes to 1,2,4-benzotriazines. This step often serves to aromatize a dihydro- or tetrahydro-benzotriazine intermediate. Air oxidation is frequently sufficient for the aromatization of 1,2,3,4-tetrahydro-1,2,4-benzotriazines to their 3,4-dihydro counterparts, and further oxidation can lead to the fully aromatic system. researchgate.netsemanticscholar.org

More potent oxidizing agents can also be employed. For example, lead tetraacetate has been used to oxidize 1-amino-2-quinoxalinones, which results in a ring expansion mechanism to yield 1,2,4-benzotriazines in good yields. researchgate.netrsc.org Another example is the use of activated manganese dioxide (MnO2) for the oxidation of 1,4-dihydro-1,2,4-benzotriazines. researchgate.net

SubstrateOxidizing AgentProductRef
1,2,3,4-Tetrahydro-1,2,4-benzotriazineAir3,4-Dihydro-1,2,4-benzotriazine researchgate.net
1-Amino-2-quinoxalinoneLead tetraacetate1,2,4-Benzotriazine researchgate.netrsc.org
1,4-Dihydro-1,2,4-benzotriazineActivated MnO21,2,4-Benzotriazine researchgate.net

Modern synthetic chemistry has introduced sophisticated metal-catalyzed and metal-free methods for constructing the 1,2,4-benzotriazine ring, often providing milder reaction conditions and broader substrate scope.

Metal-Catalyzed Approaches: Copper-catalyzed reactions have proven effective for this transformation. One such method involves the coupling of o-haloacetanilides with N-Boc hydrazine (B178648), catalyzed by a copper(I) source. researchgate.netorganic-chemistry.org The resulting coupling product undergoes oxidation to form an azo compound, which, upon deprotection and in situ cyclization, yields the 1,2,4-benzotriazine. organic-chemistry.org

Metal-Free Approaches: A notable metal-free strategy is the [5 + 1] cycloaddition-aromatization of benzotriazoles with sulfur ylides. organic-chemistry.orgacs.orgnih.gov This method is advantageous as it avoids transition metals and utilizes readily available starting materials under mild conditions. organic-chemistry.orgacs.org The reaction proceeds through the cleavage of the N-N single bond in the benzotriazole (B28993), followed by cycloaddition and aromatization to furnish the 1,2,4-benzotriazine derivatives in good yields. organic-chemistry.org

ApproachStarting MaterialsKey FeaturesRef
Copper-Catalyzedo-Haloacetanilides, N-Boc hydrazineMild room temperature conditions researchgate.netorganic-chemistry.org
Metal-FreeBenzotriazoles, Sulfur ylides[5 + 1] cycloaddition-aromatization, avoids transition metals organic-chemistry.orgacs.orgnih.gov

Strategies for Introduction of the Ethyl Carboxylate Moiety

To synthesize the target compound, Ethyl 1,2,4-benzotriazine-3-carboxylate, strategies must be employed to introduce the ethyl carboxylate group at the C3 position of the benzotriazine ring. This can be achieved by either building the ring from a precursor already containing the required functionality or by modifying the pre-formed benzotriazine ring system.

One direct approach involves the oxidative cyclization of an amidrazone that already bears an ester moiety. For example, 1,4-dihydrobenzo[e] scispace.comorganic-chemistry.orgepa.govtriazines with an ester group at the C3 position have been synthesized through the oxidative cyclization of appropriately substituted amidrazones. nih.gov This method offers a direct route to the desired substitution pattern.

Another potential route is the esterification of a precursor carboxylic acid. For instance, 1,2,4-benzotriazine-3-acetic acid can be reacted with ethanol (B145695) in the presence of an acid catalyst to form the corresponding ethyl ester. ontosight.ai While this example illustrates the formation of an ethyl acetate (B1210297) substituent, a similar esterification of 1,2,4-benzotriazine-3-carboxylic acid would directly yield the target compound. The synthesis of such carboxylic acid derivatives or their corresponding ethyl esters has been explored in related heterocyclic systems like thiazolo[3,2-b]-1,2,4-triazines. nih.gov

StrategyPrecursorReagents/ConditionsProductRef
Oxidative CyclizationAmidrazone with ester functionalityDBU, Pd/C1,4-Dihydrobenzo[e] scispace.comorganic-chemistry.orgepa.govtriazine-3-carboxylate nih.gov
Esterification1,2,4-Benzotriazine-3-carboxylic acidEthanol, Acid catalystThis compound ontosight.ai (by analogy)

Direct Esterification and Transesterification Methods

Direct esterification is a fundamental and widely employed method for the synthesis of esters. The most common variant is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. ontosight.aimasterorganicchemistry.com For the synthesis of this compound, this involves the treatment of its precursor, 1,2,4-benzotriazine-3-carboxylic acid, with an excess of ethanol and a catalytic amount of a strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). ontosight.ai The reaction is an equilibrium process, and to drive it towards the product, water, a byproduct, is typically removed, or an excess of the alcohol reactant is used. masterorganicchemistry.com

Transesterification is another viable route, wherein an existing ester is converted into a different ester by reaction with an alcohol. masterorganicchemistry.comorganic-chemistry.org For instance, if Mthis compound were available, it could be converted to the corresponding ethyl ester by heating it in ethanol with either an acid or base catalyst. masterorganicchemistry.com Base-catalyzed transesterification, using an alkoxide such as sodium ethoxide, proceeds via a nucleophilic addition-elimination mechanism. masterorganicchemistry.com Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification. masterorganicchemistry.com Using the alcohol (ethanol) as the solvent helps to shift the equilibrium towards the desired ethyl ester product. masterorganicchemistry.com

Method Reactants Catalyst/Conditions Key Features
Direct (Fischer) Esterification 1,2,4-Benzotriazine-3-carboxylic acid, EthanolH₂SO₄ or TsOH, RefluxEquilibrium-driven; requires excess alcohol or water removal. ontosight.aimasterorganicchemistry.com
Transesterification (Acid-Catalyzed) Mthis compound, EthanolH₂SO₄, RefluxEquilibrium reaction; driven by excess ethanol. masterorganicchemistry.com
Transesterification (Base-Catalyzed) Mthis compound, EthanolSodium Ethoxide (NaOEt)Proceeds via nucleophilic acyl substitution. masterorganicchemistry.com

Carboxylation Reactions

The synthesis of the essential precursor, 1,2,4-benzotriazine-3-carboxylic acid, involves the formation of the benzotriazine ring with a carboxyl group or a precursor group at the 3-position. A primary route to the 1,2,4-benzotriazine skeleton involves the cyclocondensation of o-phenylenediamine (B120857) derivatives. scispace.comresearchgate.netslideshare.net For instance, the reaction of o-phenylenediamine with a 1,2-dicarbonyl compound that bears a carboxylic acid or ester group can lead to the formation of the desired heterocyclic core. A common strategy is the reaction of an N-(2-aminoaryl)hydrazide with a suitable carbonyl compound, followed by cyclization. researchgate.net

Alternatively, the carboxylic acid functionality can be introduced by the oxidation of a precursor group already attached to the benzotriazine ring. For example, a 3-methyl-1,2,4-benzotriazine, synthesized via established methods, could be oxidized using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) to yield 1,2,4-benzotriazine-3-carboxylic acid.

A notable synthesis route involves the reduction of 2-nitrophenylhydrazones, which, after cyclization and oxidation, form the 1,2,4-benzotriazine ring. nih.gov If the starting hydrazone is derived from a ketone or aldehyde bearing a latent carboxylic acid function, this can be a versatile method for producing substituted benzotriazine carboxylic acids. nih.gov

Transformation of Nitrile Precursors to Esters

The transformation of a nitrile group at the 3-position of the benzotriazine ring is an effective method for introducing the ester functionality. The Pinner reaction provides a direct pathway where the nitrile (3-cyano-1,2,4-benzotriazine) reacts with an alcohol (ethanol) under anhydrous acidic conditions (e.g., using HCl gas) to form an imino ester hydrochloride salt, also known as a Pinner salt. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis of this intermediate with water yields the final ester, this compound. wikipedia.org

A more conventional, two-step approach involves the complete hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions, typically by heating with aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH). The resulting 1,2,4-benzotriazine-3-carboxylic acid is then subjected to direct esterification as described previously (Section 2.3.1).

Method Precursor Reagents Intermediate Product
Pinner Reaction 3-Cyano-1,2,4-benzotriazine1. Ethanol, HCl (gas) 2. H₂OImino ester hydrochloride (Pinner salt) wikipedia.orgThis compound
Hydrolysis then Esterification 3-Cyano-1,2,4-benzotriazine1. H₂O, H⁺ or OH⁻ 2. Ethanol, H⁺1,2,4-Benzotriazine-3-carboxylic acidThis compound

Alkylation Reactions for Ester Formation

Alkylation offers another route to the title ester, starting from the carboxylate salt of the precursor acid. In this method, 1,2,4-benzotriazine-3-carboxylic acid is first deprotonated with a suitable base (e.g., sodium hydroxide (B78521) or silver oxide) to form the corresponding sodium or silver carboxylate salt. This salt is then treated with an ethylating agent, such as ethyl iodide or ethyl bromide, in an appropriate solvent. The carboxylate anion acts as a nucleophile, displacing the halide and forming the ethyl ester via an Sₙ2 reaction. This method is particularly useful when the conditions for direct esterification are too harsh for other functional groups present on the molecule. A two-step synthesis of 1,2,4-benzotriazine derivatives from 3-substituted isoindolin-1-ones has been reported, which results in the formation of a methyl ester via intramolecular cyclization, demonstrating an alternative pathway for ester formation. nih.gov

Green Chemistry Approaches in this compound Synthesis

In line with modern synthetic principles, green chemistry approaches are being applied to the synthesis of heterocyclic compounds to reduce environmental impact, improve safety, and increase efficiency.

Solvent-Free Reaction Conditions

Performing reactions without a solvent minimizes waste and can simplify product purification. Esterification of carboxylic acids can be achieved under solvent-free conditions using solid-supported catalysts or by employing mechanochemistry. nih.govmdpi.comresearchgate.net For example, the esterification of 1,2,4-benzotriazine-3-carboxylic acid with ethanol could be performed using a solid acid catalyst, such as supported iron oxide nanoparticles, which can be easily recovered and reused. mdpi.com

Mechanically induced esterification, using techniques like high-speed ball-milling, offers another solvent-free alternative. nih.gov This method involves grinding the carboxylic acid and alcohol with a catalyst at room temperature, often leading to high yields in very short reaction times and avoiding the need for bulk heating and hazardous solvents. nih.gov

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis for its ability to dramatically reduce reaction times and often improve yields. researchgate.netrsc.org This technique can be applied to several steps in the synthesis of this compound. The Fischer esterification of 1,2,4-benzotriazine-3-carboxylic acid with ethanol can be significantly accelerated using a microwave reactor, reducing reaction times from hours to minutes. researchgate.netmdpi.com

Furthermore, the formation of the benzotriazine ring itself can be facilitated by microwave heating. scispace.com For instance, Stille coupling reactions to form 3-alkyl-1,2,4-benzotriazine 1-oxides have been successfully adapted to microwave-assisted synthesis. scispace.com Similarly, intramolecular cyclization steps, which can be slow under conventional heating, are often completed in minutes with microwave irradiation, making it a highly efficient method for constructing the core heterocyclic structure. ijpsonline.com

Method Conventional Time Microwave Time Yield Improvement Reference
Synthesis of Benzotriazole Derivatives 3-6 hours3-6 minutesSignificant ijpsonline.com
N-Alkylation of Benzotriazole 6 hours4 min 20 sHigher yields reported ijpsonline.com
Esterification of Carboxylic Acids Several hours30 minutesExcellent yields (up to 98%) mdpi.com

Ultrasonication Techniques

The application of ultrasound in organic synthesis, known as sonochemistry, has emerged as a green and efficient technique to accelerate chemical reactions. nih.gov This method utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures. nih.gov These conditions can significantly enhance reaction rates, improve yields, and often lead to cleaner reactions with shorter reaction times compared to conventional heating methods. nih.gov

In the context of heterocyclic synthesis, ultrasonication has been successfully employed for the preparation of various nitrogen-containing ring systems, including 1,2,4-triazoles. asianpubs.org While specific literature detailing the ultrasound-assisted synthesis of this compound is not abundant, the principles of sonochemistry suggest its potential applicability. The synthesis of related carboxylate-functionalized heterocycles, such as tetrahydropyridine-3-carboxylates, has been shown to be effectively promoted by ultrasound. researchgate.net

The benefits of employing ultrasonication in the synthesis of this compound could include:

Accelerated Reaction Times: The high-energy environment created by cavitation can significantly reduce the time required for both the initial condensation and subsequent cyclization steps.

Improved Yields: By promoting more efficient mixing and mass transfer, as well as enhancing the reactivity of the substrates, ultrasound can lead to higher isolated yields of the final product.

Milder Reaction Conditions: In some cases, sonication can facilitate reactions at lower temperatures than those required for conventional methods, which can be advantageous for thermally sensitive substrates.

A hypothetical application of ultrasound in the synthesis could involve irradiating a mixture of the ortho-phenylenediamine precursor and the appropriate carbonyl compound in a suitable solvent. The ultrasonic waves would facilitate the intimate mixing of the reactants and provide the energy required for the condensation and subsequent cyclization to form the 1,2,4-benzotriazine ring.

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis (Hypothetical)

ParameterConventional HeatingUltrasonication
Reaction Time Several hoursMinutes to a few hours
Temperature Often elevatedCan be performed at lower temperatures
Yield Moderate to goodPotentially higher
Energy Consumption Generally higherOften lower
Side Reactions More prevalentPotentially reduced
Green Chemistry Aspect Less favorableMore favorable

Diastereoselective and Regioselective Synthesis Considerations

In the synthesis of substituted heterocyclic compounds, the control of stereochemistry (diastereoselectivity) and the orientation of substituents (regioselectivity) are of paramount importance, as different isomers can exhibit distinct biological activities.

Regioselectivity:

The regioselectivity in the synthesis of this compound is primarily determined during the cyclization step to form the benzotriazine ring. When an unsymmetrically substituted ortho-phenylenediamine is used as a precursor, the cyclization can potentially lead to two different regioisomers. The outcome of the reaction is governed by the electronic and steric properties of the substituents on the benzene ring, as well as the reaction conditions.

For instance, in the synthesis of 5-trifluoromethyl-1,2,4-triazoles via a [3+2] cycloaddition, the regioselectivity is controlled by the nature of the reactants. mdpi.com Similarly, the synthesis of multisubstituted 1,2,3-triazoles can be highly regioselective depending on the reaction conditions and the substrates employed. nih.gov In the case of this compound, the choice of the starting materials and the cyclization method will dictate the position of any additional substituents on the benzene ring. For example, the reaction of a substituted 2-aminophenylhydrazone with a glyoxylic ester derivative would need to be controlled to ensure the formation of the desired constitutional isomer.

Diastereoselectivity:

Diastereoselectivity becomes a critical consideration when one or more chiral centers are present in the molecule or are formed during the synthesis. For the parent this compound, there are no stereocenters. However, if the synthesis were to be extended to derivatives bearing substituents with chiral centers, for example, at the C3 position or on the benzene ring, controlling the stereochemical outcome would be essential.

The synthesis of such chiral derivatives would require the use of chiral starting materials, chiral auxiliaries, or asymmetric catalytic methods. While specific examples of diastereoselective synthesis for this particular benzotriazine are not extensively reported, general principles of asymmetric synthesis would apply. For instance, if a chiral center were introduced via a nucleophilic addition to a precursor, the use of a chiral catalyst or a stoichiometric chiral reagent could favor the formation of one diastereomer over the other.

Table 2: Factors Influencing Regioselectivity in 1,2,4-Benzotriazine Synthesis

FactorInfluence on Regioselectivity
Substituent Effects Electron-donating or -withdrawing groups on the ortho-phenylenediamine precursor can direct the cyclization to a specific nitrogen atom.
Steric Hindrance Bulky substituents may favor the formation of the less sterically hindered regioisomer.
Reaction Conditions The choice of catalyst, solvent, and temperature can influence the kinetic versus thermodynamic control of the cyclization, thereby affecting the product ratio.
Nature of the C3-Precursor The reactivity and structure of the two-carbon synthon that will form the C3 and N4 positions of the triazine ring can influence the regiochemical outcome.

Chemical Reactivity and Transformational Chemistry of Ethyl 1,2,4 Benzotriazine 3 Carboxylate

Reactions Involving the 1,2,4-Benzotriazine (B1219565) Nucleus

The 1,2,4-benzotriazine ring is an electron-deficient system due to the presence of three electronegative nitrogen atoms. This inherent electronic property is the primary driver of its reactivity, particularly its susceptibility to nucleophilic attack and its resistance to electrophilic substitution.

The electron-poor nature of the 1,2,4-benzotriazine ring system activates it towards nucleophilic aromatic substitution (SNAr), especially at positions that can effectively stabilize the negative charge of the intermediate Meisenheimer complex. nih.govlibretexts.org For 3-substituted benzotriazines, the C3 position is particularly activated, especially when bearing a good leaving group.

Research on related 3-halobenzo[e] researchgate.netorganic-chemistry.orgnih.govtriazines has shown that these precursors readily undergo SNAr reactions with a variety of nucleophiles. researchgate.net The halogen at the C3 position can be displaced by amines, alkoxides, cyanide, and other nucleophilic species. researchgate.net This reactivity is directly applicable to derivatives of ethyl 1,2,4-benzotriazine-3-carboxylate, where a suitable leaving group at another position on the ring would be readily substituted. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the electron-deficient carbon, forming a resonance-stabilized anionic intermediate, followed by the departure of the leaving group to restore aromaticity. youtube.com

Table 1: Examples of Nucleophilic Aromatic Substitution on the 1,2,4-Benzotriazine Nucleus Data based on reactions of analogous 3-substituted benzotriazines.

Reactant (Leaving Group)NucleophileProductReference
3-Iodobenzo[e] researchgate.netorganic-chemistry.orgnih.govtriazineMorpholine3-Morpholinobenzo[e] researchgate.netorganic-chemistry.orgnih.govtriazine researchgate.net
3-Iodobenzo[e] researchgate.netorganic-chemistry.orgnih.govtriazineSodium Methoxide (NaOMe)3-Methoxybenzo[e] researchgate.netorganic-chemistry.orgnih.govtriazine researchgate.net
3-Iodobenzo[e] researchgate.netorganic-chemistry.orgnih.govtriazineCopper(I) Cyanide (CuCN)3-Cyanobenzo[e] researchgate.netorganic-chemistry.orgnih.govtriazine researchgate.net
3-Chlorobenzo[e] researchgate.netorganic-chemistry.orgnih.govtriazineAniline (PhNH2)3-(Phenylamino)benzo[e] researchgate.netorganic-chemistry.orgnih.govtriazine researchgate.net

In contrast to its reactivity with nucleophiles, the 1,2,4-benzotriazine nucleus is highly deactivated towards electrophilic aromatic substitution. The nitrogen atoms strongly withdraw electron density from the fused benzene (B151609) ring, making it much less nucleophilic than benzene itself. libretexts.org This deactivating effect makes standard electrophilic reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions difficult to achieve under normal conditions. masterorganicchemistry.commsu.edu Consequently, there is limited literature describing successful electrophilic substitution on the benzene portion of the this compound core, as the harsh conditions required would likely lead to degradation of the molecule.

The 1,2,4-benzotriazine ring can undergo both oxidation and reduction. Catalytic hydrogenation or the use of other reducing agents can reduce the triazine ring to yield dihydro-1,2,4-benzotriazines. nih.gov For instance, the reduction of 2-nitrophenylhydrazones, a synthetic route to the benzotriazine core, initially forms 1,2,3,4-tetrahydrobenzotriazines, which are then oxidized to the dihydro stage and subsequently to the aromatic 1,2,4-benzotriazine. nih.gov

Under more forceful reducing conditions, the benzotriazine ring can undergo a reductive ring contraction, leading to the formation of benzimidazoles. researchgate.net This transformation involves the cleavage of the N-N bond within the triazine ring.

The one-electron reduction of related 3-amino-1,2,4-benzotriazine 1,4-dioxides has been studied, revealing the formation of radical anions. nih.gov These species can subsequently be protonated and lead to the generation of oxidizing benzotriazinyl radicals, highlighting the complex redox chemistry of the core structure. nih.gov Oxidation of the benzotriazine system can also occur, for example, leading to the formation of 1,2,4-benzotriazin-7-ones. researchgate.net

The electron-deficient 1,2,4-benzotriazine ring system can participate as an azadiene in inverse-electron-demand Diels-Alder reactions. libretexts.org In this type of cycloaddition, an electron-rich dienophile reacts with an electron-poor diene. The triazine portion of the molecule acts as the diene component. While direct examples involving this compound are not extensively documented, related 1,2,4-triazinium salts are known to undergo intramolecular Diels-Alder reactions. researchgate.net This reactivity provides a pathway to synthesize more complex, fused heterocyclic systems.

Furthermore, cycloaddition reactions can be employed to construct the 1,2,4-benzotriazine ring itself, such as through a [5+1] cycloaddition-aromatization strategy involving benzotriazoles and sulfur ylides. researchgate.netorganic-chemistry.org

The heterocyclic ring of 1,2,4-benzotriazines can be opened under specific conditions. As mentioned previously, strong reduction can lead to a reductive ring contraction, which is a form of ring cleavage followed by rearrangement to form a more stable benzimidazole (B57391) ring. researchgate.net This process underscores the relative instability of the triazine ring under certain chemical environments. The chemistry of related 1,2,3-benzotriazoles, which can undergo ring cleavage to form reactive intermediates, also suggests that the N-N bond is a potential site for chemical attack leading to ring-opening. researchgate.net

Transformations at the Carboxylate Functionality

The ethyl carboxylate group at the 3-position of the molecule is a versatile functional handle that allows for a range of chemical modifications typical of esters.

This functionality can be readily transformed into other key chemical groups, such as carboxylic acids and amides, through standard organic reactions.

Hydrolysis : The ethyl ester can be hydrolyzed to the corresponding 1,2,4-benzotriazine-3-carboxylic acid under either acidic or basic conditions. lumenlearning.comlibretexts.org

Acid-catalyzed hydrolysis is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl). chemguide.co.uk Using a large excess of water drives the equilibrium toward the carboxylic acid and ethanol (B145695) products.

Base-catalyzed hydrolysis (saponification) is an irreversible reaction where the ester is treated with a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). libretexts.org The reaction yields the corresponding carboxylate salt (e.g., sodium 1,2,4-benzotriazine-3-carboxylate) and ethanol. The free carboxylic acid can then be obtained by acidification of the salt. chemguide.co.uk

Table 2: Hydrolysis of this compound

Reaction TypeReagentsProductsKey Feature
Acidic HydrolysisH2O, H+ (e.g., HCl)1,2,4-Benzotriazine-3-carboxylic acid + EthanolReversible
Basic Hydrolysis (Saponification)NaOH(aq) or KOH(aq)Sodium/Potassium 1,2,4-benzotriazine-3-carboxylate + EthanolIrreversible

Amidation : The ester can be converted into an amide by reaction with ammonia (B1221849) or a primary/secondary amine, a reaction known as aminolysis. This transformation is typically slower than hydrolysis and may require heating. The direct coupling of the corresponding carboxylic acid (obtained from hydrolysis) with an amine using a coupling agent like HBTU is often a more efficient method for amide synthesis. nih.govorganic-chemistry.orgresearchgate.net

Table 3: Amidation via this compound

Amine (R-NH2)ConditionsProduct
Primary Amine (e.g., Methylamine)HeatN-Methyl-1,2,4-benzotriazine-3-carboxamide
Secondary Amine (e.g., Diethylamine)HeatN,N-Diethyl-1,2,4-benzotriazine-3-carboxamide

Hydrolysis to Carboxylic Acids

The ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 1,2,4-benzotriazine-3-carboxylic acid. This transformation is a fundamental step in the synthesis of various derivatives, as the carboxylic acid can be further modified. The hydrolysis can be achieved under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In a typical acid-catalyzed hydrolysis, the ester is heated with an excess of water in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. This reaction is reversible, and to drive the equilibrium towards the formation of the carboxylic acid, a large excess of water is typically employed.

Base-Mediated Hydrolysis (Saponification): Alkaline hydrolysis, or saponification, is often the preferred method as it is an irreversible process that goes to completion. The reaction involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The initial product is the corresponding carboxylate salt, which is then protonated in a subsequent acidic workup to yield the final carboxylic acid.

Hydrolysis ConditionReagentsProduct
AcidicDilute HCl or H2SO4, excess H2O, heat1,2,4-Benzotriazine-3-carboxylic acid
Basic (Saponification)1. NaOH(aq) or KOH(aq), heat; 2. H3O+1,2,4-Benzotriazine-3-carboxylic acid

Amidation and Hydrazide Formation

The ester functionality of this compound is susceptible to nucleophilic attack by amines and hydrazine (B178648), leading to the formation of amides and hydrazides, respectively. These derivatives are of significant interest in medicinal chemistry due to their potential biological activities.

Amidation: The reaction with ammonia or primary and secondary amines typically requires heating and results in the formation of the corresponding 1,2,4-benzotriazine-3-carboxamide. The reactivity of the amine plays a crucial role in the reaction conditions required. For less reactive amines, the use of a catalyst or conversion of the ester to a more reactive species might be necessary.

Hydrazide Formation: Treatment of this compound with hydrazine hydrate, usually in a protic solvent like ethanol, affords 1,2,4-benzotriazine-3-carbohydrazide. This reaction is generally efficient and proceeds under relatively mild conditions. The resulting carbohydrazide (B1668358) is a valuable synthon for the preparation of various heterocyclic systems, such as pyrazoles and triazoles.

ReactionNucleophileProduct
AmidationAmmonia, Primary/Secondary Amine1,2,4-Benzotriazine-3-carboxamide
Hydrazide FormationHydrazine Hydrate1,2,4-Benzotriazine-3-carbohydrazide

Reduction to Alcohols and Aldehydes

The ester group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions employed.

Reduction to Alcohol: Strong reducing agents, such as lithium aluminum hydride (LiAlH4), will reduce the ester to the corresponding primary alcohol, (1,2,4-benzotriazin-3-yl)methanol. This reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran.

Reduction to Aldehyde: The partial reduction of the ester to an aldehyde, 1,2,4-benzotriazine-3-carbaldehyde, is a more delicate transformation. It can be achieved using sterically hindered and less reactive reducing agents like diisobutylaluminum hydride (DIBAL-H) at low temperatures (e.g., -78 °C). Careful control of the stoichiometry of the reducing agent is crucial to prevent over-reduction to the alcohol.

Desired ProductReducing AgentTypical Conditions
(1,2,4-Benzotriazin-3-yl)methanolLithium Aluminum Hydride (LiAlH4)Anhydrous ether or THF
1,2,4-Benzotriazine-3-carbaldehydeDiisobutylaluminum Hydride (DIBAL-H)Anhydrous toluene (B28343) or THF, -78 °C

Derivatization and Functionalization Strategies of the Core Structure

Beyond the transformations of the ester group, the 1,2,4-benzotriazine core itself can be modified to introduce a wide range of functional groups, allowing for the synthesis of a diverse library of compounds.

Introduction of Diverse Substituents on the Benzene Ring

The benzene portion of the benzotriazine ring system can undergo electrophilic aromatic substitution reactions, although the electron-withdrawing nature of the triazine ring can influence the reactivity and regioselectivity of these transformations.

Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The position of nitration will be directed by any existing substituents on the benzene ring and influenced by the deactivating effect of the fused triazine ring.

Halogenation: Halogens such as chlorine and bromine can be introduced onto the benzene ring using the appropriate halogen in the presence of a Lewis acid catalyst (e.g., FeCl3 or AlCl3).

The reactivity of the benzene ring is generally decreased towards electrophilic attack due to the electron-withdrawing nature of the fused triazine ring system.

Modifications at the Triazine Nitrogen Atoms

The nitrogen atoms of the triazine ring are potential sites for modification, such as N-alkylation or N-arylation. These modifications can significantly alter the electronic properties and biological activity of the molecule. While direct alkylation of the triazine ring in this compound can be challenging and may lead to a mixture of products, N-oxide formation is a common transformation.

N-Oxide Formation: The nitrogen atoms in the 1,2,4-benzotriazine ring can be oxidized to their corresponding N-oxides using oxidizing agents like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (mCPBA). The formation of N-oxides can influence the reactivity of the ring system and is a key feature in some biologically active benzotriazine derivatives.

Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Suzuki)

For the introduction of carbon-carbon bonds at specific positions on the benzotriazine core, metal-catalyzed cross-coupling reactions are powerful tools. These reactions typically require a pre-functionalized benzotriazine, such as a halogenated derivative. For instance, a bromo or iodo substituent on the benzene ring (e.g., at the 7-position) can serve as a handle for these transformations.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of a halo-benzotriazine with a boronic acid or ester. nih.gov This reaction is highly versatile for the formation of biaryl systems or for introducing alkyl or vinyl groups.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a halo-benzotriazine and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is instrumental in the synthesis of alkynyl-substituted benzotriazines.

These coupling reactions have been successfully applied to the synthesis of various substituted 1,2,4-benzotriazine 1-oxides, which are precursors to potent antitumor agents. nih.gov

ReactionReactantsCatalyst SystemProduct
Suzuki Coupling7-Halo-1,2,4-benzotriazine derivative, Boronic acid/esterPd catalyst (e.g., Pd(OAc)2), Ligand, Base7-Aryl/alkyl/vinyl-1,2,4-benzotriazine derivative
Sonogashira Coupling7-Halo-1,2,4-benzotriazine derivative, Terminal alkynePd catalyst, Cu(I) co-catalyst, Base7-Alkynyl-1,2,4-benzotriazine derivative

Despite a comprehensive search for scientific literature, detailed experimental data for the structural elucidation and advanced characterization of the specific chemical compound "this compound" is not available in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR spectral data.

Infrared (IR) Spectroscopy: Characteristic vibrational frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Absorption maxima and information on electronic transitions.

High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis: Exact mass and elemental composition data.

X-ray Diffraction Crystallography: Solid-state structure, molecular conformation, and geometric parameters.

The search results yielded information on related compounds, such as derivatives of 1,2,4-benzotriazine with different substituents or isomeric structures. However, no publications were identified that provide the specific, complete characterization data for this compound itself.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with the requested data tables and detailed research findings as this information does not appear to be publicly available.

Structural Elucidation and Advanced Characterization Techniques

X-ray Diffraction Crystallography for Solid-State Structure Analysis

Crystal Packing and Intermolecular Interactions

A detailed crystallographic analysis of Ethyl 1,2,4-benzotriazine-3-carboxylate is not currently available in the public scientific literature, including major crystallographic databases. Consequently, specific data on its crystal system, unit cell dimensions, and the precise geometric parameters of its intermolecular interactions cannot be provided.

However, analysis of closely related C(3)-substituted benzo[e] nih.govacs.orgcam.ac.uktriazine derivatives allows for a scientifically grounded discussion of the probable intermolecular forces that govern the crystal packing of this compound. acs.org Studies on various analogues reveal that supramolecular assembly in this class of compounds is predominantly directed by a combination of hydrogen bonding and π-π stacking interactions. nih.gov

General Features of Intermolecular Interactions in Related Benzotriazines

The molecular structure of this compound contains several key features that would dictate its intermolecular interactions: the nitrogen atoms of the benzotriazine ring, the carbonyl oxygen of the ester group, and the aromatic system. These functional groups serve as potential hydrogen bond acceptors and participants in stacking interactions.

Hydrogen Bonding: While classical hydrogen bond donors (like N-H or O-H groups) are absent from the core structure, weak C—H···N and C—H···O hydrogen bonds are commonly observed in the crystal structures of similar nitrogen-containing heterocycles and ethyl esters. nih.govresearchgate.net The aromatic protons of the benzene (B151609) ring or the aliphatic protons of the ethyl group could engage in weak hydrogen bonds with the nitrogen atoms of the triazine ring or the carbonyl oxygen of the ester on adjacent molecules. These interactions, although individually weak, can collectively contribute significantly to the stability of the crystal lattice. For instance, in the crystal structure of Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate, weak intermolecular C—H···N and C—H···O interactions are crucial in consolidating the three-dimensional network. researchgate.net

π-π Stacking: The planar, electron-deficient benzotriazine ring system is highly conducive to forming π-π stacking interactions with the aromatic rings of neighboring molecules. nih.gov This type of interaction is a dominant feature in the crystal packing of many benzo[e] nih.govacs.orgcam.ac.uktriazine derivatives, often leading to the formation of one-dimensional columnar arrangements. nih.gov The specific geometry of this stacking (e.g., parallel-displaced or T-shaped) and the centroid-to-centroid distances would depend on the nature and orientation of the substituent at the C(3) position. In related 6- and 8-methyl-3-phenyl-benzo[e] nih.govacs.orgcam.ac.uktriazines, supramolecular structures are dominated by these π-π stacking interactions. nih.gov

Without experimental data for the title compound, the following tables present representative data from a related heterocyclic compound, Ethyl 2,4-dichloroquinoline-3-carboxylate , to illustrate the typical format and nature of such crystallographic information. nih.govresearchgate.net

Table 1: Illustrative Crystal Data for a Related Heterocyclic Ester

ParameterValue (for Ethyl 2,4-dichloroquinoline-3-carboxylate) nih.gov
Chemical FormulaC₁₂H₉Cl₂NO₂
Formula Weight270.10
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5860 (4)
b (Å)19.9082 (11)
c (Å)7.1304 (4)
β (°)100.262 (1)
Volume (ų)1199.32 (11)
Z4

Table 2: Illustrative Hydrogen Bond Geometry in a Related Heterocyclic Ester

Based on data for Ethyl 2,4-dichloroquinoline-3-carboxylate, which features weak C—H···O interactions. nih.govresearchgate.net

D—H···AD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
C—H···O0.972.553.483 (3)161

Computational and Theoretical Investigations of Ethyl 1,2,4 Benzotriazine 3 Carboxylate

Quantum Chemical Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It provides a good balance between accuracy and computational cost, making it suitable for studying relatively complex organic compounds. DFT calculations have been employed to understand the electronic properties of the benzo[e] nih.govacs.orgmdpi.comtriazine ring system and how they are influenced by different functional groups attached at the C(3) position. researchgate.net

Studies on various 3-substituted 1,2,4-benzotriazines reveal that the substituent has a significant effect on the electronic structure. For instance, the π–π* transition energy is notably affected by the nature of the C(3) substituent. researchgate.net These calculations help in understanding the charge distribution, molecular geometry, and stability of the molecule. For example, DFT has been used to aid in the understanding of structure-to-magnetism correlations in certain 1,2,4-benzotriazin-4-yl radicals. rsc.org

Table 1: Selected DFT-Calculated Properties for a Related Benzotriazine Derivative (Note: Data below is illustrative for a related compound, as specific data for Ethyl 1,2,4-benzotriazine-3-carboxylate is not available in the cited literature.)

Property Calculated Value Method
Total Energy Varies B3LYP/6-311++G(d,p)
Dipole Moment Varies B3LYP/6-311++G(d,p)
C=O Bond Length ~1.21 Å B3LYP/6-311++G(d,p)

This table is for illustrative purposes to show typical data obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. rsc.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net

For benzotriazinone carboxamide derivatives, a related class of compounds, DFT studies have been used to investigate orbital energy gaps to understand their affinity towards biological molecules. mdpi.com In computational analyses of other heterocyclic systems, a lower bandgap value is often correlated with higher reactivity and softness. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: These values are hypothetical for this compound and are based on typical values for similar heterocyclic compounds.)

Orbital Energy (eV) Description
HOMO -6.8 Electron-donating ability
LUMO -2.5 Electron-accepting ability

| Energy Gap (ΔE) | 4.3 | Chemical Stability/Reactivity |

This interactive table demonstrates the concept of HOMO-LUMO analysis. The specific values are illustrative.

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. The MESP map displays regions of negative potential (electron-rich, typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor, shown in blue), which are prone to nucleophilic attack. rsc.org

For instance, MESP analysis of 1,2,3-benzotriazin-4(3H)-one sulfonamides, which share a similar core structure, reveals the electrostatic potential on the molecular surfaces. researchgate.net In these maps, the negative potential is generally concentrated around electronegative atoms like oxygen and nitrogen, indicating likely sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, positive potentials are often found around hydrogen atoms attached to heteroatoms. This type of analysis is crucial for understanding non-covalent interactions, which play a key role in biological systems and materials science. jksus.org

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in elucidating complex reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the most likely pathways for a chemical transformation.

Transition state theory is a cornerstone of understanding reaction kinetics. Computational methods, particularly DFT, are used to locate the transition state (TS)—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction rate.

For example, in the synthesis of a related 1,2,3-benzotriazine (B1250035) isomer, DFT calculations were used to explore the mechanistic pathway of an intramolecular heterocyclization. acs.org The calculations identified a transition state for the key 6-endo-trig cyclization step with a calculated free energy of activation (ΔG‡) of +12.3 kcal/mol. acs.org This analysis provided strong evidence for the proposed reaction mechanism, showing how the molecule transforms from the reactant to the product through a specific, high-energy intermediate structure. acs.org Similarly, studies on the thermal reactions of 1,2-dihydro-1,2,4-benzotriazines have proposed mechanisms involving ring contractions that could be further investigated and validated through transition state analysis. rsc.org

Table 3: Example of Calculated Activation Energy for a Related Benzotriazine-Forming Reaction

Reaction Step Transition State Activation Free Energy (ΔG‡) Computational Method
6-endo-trig Cyclization TS +12.3 kcal/mol DFT

Data from a study on a related 1,2,3-benzotriazine synthesis. acs.org

Beyond identifying reaction pathways, computational chemistry can provide quantitative data on the kinetic and thermodynamic parameters of a reaction. By calculating the enthalpies and Gibbs free energies of all species involved in a reaction, it is possible to determine whether a reaction is thermodynamically favorable (exergonic) or unfavorable (endergonic).

Kinetic parameters, such as rate constants, can be estimated using the activation energy derived from transition state calculations. For example, studies on the thermal decomposition of other nitrogen-rich heterocyclic compounds, like triazolo-tetrazine derivatives, have used computational methods to determine activation energies, which are crucial for understanding the kinetics of the reaction. mdpi.com For one such compound, the activation energy for the decomposition process was found to be 212.2 kJ/mol. mdpi.com Similarly, computational studies on the rotational energy profile of a 3-cyclopropyl-1,2,4-benzotriazine derivative have provided insight into the molecule's conformational thermodynamics. researchgate.net These theoretical calculations of kinetic and thermodynamic data are vital for predicting reaction outcomes and optimizing reaction conditions.

Table 4: Mentioned Compounds

Compound Name
This compound
1,2,3-benzotriazin-4(3H)-one sulfonamides
1,2-dihydro-1,2,4-benzotriazines
3-cyclopropyl-1,2,4-benzotriazine

Conformational Analysis and Molecular Dynamics Simulations

Computational studies focusing specifically on the conformational analysis and molecular dynamics of this compound are not extensively detailed in the currently available scientific literature. However, general principles of conformational analysis can be applied to understand the molecule's likely spatial arrangements and flexibility.

Rotation around the C(3)-C(carboxyl) bond would determine the orientation of the ester group relative to the plane of the benzotriazine ring. It is plausible that a near-coplanar arrangement is favored to maximize π-conjugation between the carbonyl group and the aromatic system, which would enhance electronic stability. However, steric hindrance with the adjacent nitrogen atom (N4) of the triazine ring could lead to a slightly twisted conformation being the most stable.

Furthermore, rotation around the C(carboxyl)-O(ethyl) bond and the O-C(ethyl) bond of the ethyl group will lead to different spatial arrangements of the terminal methyl group. These rotations are generally associated with low energy barriers, suggesting that the ethyl group is likely to be flexible at room temperature.

To fully elucidate the conformational landscape, detailed computational studies would be required. Such studies would typically involve:

Potential Energy Surface (PES) Scans: Systematically rotating the key dihedral angles to identify all possible low-energy conformers (local minima) and the transition states (saddle points) that separate them.

Geometry Optimization: Fully optimizing the geometry of each identified conformer to determine their relative energies and populations at a given temperature.

Molecular Dynamics (MD) Simulations: Simulating the motion of the molecule over time in a given environment (e.g., in a solvent) to understand its dynamic behavior, conformational transitions, and interactions with its surroundings.

Without such specific studies, the conformational preferences and dynamic behavior of this compound remain a subject for future investigation.

Substituent Effects on Reactivity and Electronic Properties

The electronic properties and reactivity of the 1,2,4-benzotriazine (B1219565) ring system are significantly influenced by the nature of the substituent at the C(3) position. While studies focusing exclusively on the ethyl carboxylate group are limited, broader research on 3-substituted 1,2,4-benzotriazines provides valuable insights into these effects.

The 1,2,4-benzotriazine nucleus is an electron-deficient aromatic system, which influences its chemical reactivity. The presence of substituents at the C(3) position can either enhance or diminish this electron deficiency, thereby modulating the reactivity of the entire molecule. The electronic effect of a substituent is a combination of its inductive and resonance effects.

In the case of this compound, the ethyl carboxylate group (-COOEt) is generally considered to be an electron-withdrawing group. This is due to the electronegativity of the oxygen atoms and the resonance delocalization of the π-electrons of the carbonyl group.

Electronic Properties:

Density Functional Theory (DFT) calculations on various 3-substituted 1,2,4-benzotriazines have shown that the nature of the substituent has a profound impact on the electronic structure of the molecule. Key electronic properties that are affected include:

Frontier Molecular Orbital (FMO) Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic spectra of a molecule. Electron-withdrawing substituents, such as the ethyl carboxylate group, are expected to lower the energies of both the HOMO and LUMO. A lower LUMO energy indicates a higher susceptibility to nucleophilic attack.

Electron Density Distribution: The substituent at the C(3) position influences the distribution of electron density across the benzotriazine ring. An electron-withdrawing group will decrease the electron density on the ring, particularly at the ortho and para positions relative to the point of substitution.

Dipole Moment: The magnitude and direction of the molecular dipole moment are also affected by the substituent, which in turn influences the molecule's solubility and intermolecular interactions.

The following table summarizes the expected qualitative effects of different types of substituents at the C(3) position on the electronic properties of the 1,2,4-benzotriazine ring, based on general principles and findings from related studies.

Substituent Type at C(3)Effect on Electron Density of the RingExpected Change in LUMO Energy
Strong Electron-Donating (e.g., -NH₂)IncreaseIncrease
Weak Electron-Donating (e.g., -CH₃)Slight IncreaseSlight Increase
Halogen (e.g., -Cl)Decrease (Inductive) / Increase (Resonance)Decrease
Weak Electron-Withdrawing (e.g., -COOEt)DecreaseDecrease
Strong Electron-Withdrawing (e.g., -NO₂)Significant DecreaseSignificant Decrease

Reactivity:

The electron-withdrawing nature of the ethyl carboxylate group at the C(3) position is expected to have the following effects on the reactivity of the 1,2,4-benzotriazine ring:

Nucleophilic Aromatic Substitution: The decreased electron density on the benzotriazine ring makes it more susceptible to nucleophilic attack. Therefore, this compound is expected to be more reactive towards nucleophiles compared to the unsubstituted 1,2,4-benzotriazine.

Electrophilic Aromatic Substitution: Conversely, the deactivation of the ring by the electron-withdrawing group makes electrophilic aromatic substitution reactions more difficult. If such a reaction were to occur on the benzene (B151609) part of the molecule, the substitution would likely be directed to the meta position with respect to the triazine ring fusion.

Acidity of C-H Bonds: The electron-withdrawing effect of the substituent can increase the acidity of the C-H bonds on the benzotriazine ring, making them more susceptible to deprotonation by a strong base.

Applications of Ethyl 1,2,4 Benzotriazine 3 Carboxylate in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Heterocyclic Molecule Synthesis

The 1,2,4-benzotriazine (B1219565) nucleus is a prominent substructure in numerous pharmacologically active compounds. nih.govepa.gov Ethyl 1,2,4-benzotriazine-3-carboxylate, as a derivative, is an important intermediate in the synthesis of a variety of complex heterocyclic molecules. The ester functionality at the 3-position provides a handle for further chemical modifications, allowing for the introduction of diverse functional groups and the extension of the molecular framework.

Researchers have extensively studied 1,2,4-benzotriazine derivatives for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.ai The synthesis of these complex molecules often involves the initial preparation of a substituted 1,2,4-benzotriazine core, such as the ethyl ester, which is then elaborated through various organic reactions. The reactivity of both the benzotriazine ring and the carboxylate group allows for a wide range of synthetic transformations, leading to the generation of libraries of compounds for biological screening.

Scaffold for Novel Heterocyclic Ring System Construction (e.g., Fused Systems)

One of the most significant applications of this compound is its use as a scaffold for the construction of novel fused heterocyclic ring systems. nih.gov The inherent reactivity of the 1,2,4-benzotriazine core allows for annulation reactions, where additional rings are fused onto the existing framework. This strategy has been successfully employed to synthesize a variety of polycyclic heteroaromatic compounds.

Examples of fused systems derived from the 1,2,4-benzotriazine scaffold include:

Pyrrolo[2,1-c] nih.govepa.govontosight.aibenzotriazines

Imidazo[1,2-c] nih.govepa.govontosight.aibenzotriazines

Thiazolo[2,3-c] nih.govepa.govontosight.aibenzotriazines nih.gov

Triazolo[5,1-c] nih.govepa.govontosight.aibenzotriazines nih.gov

These fused heterocyclic systems are of great interest due to their unique electronic properties and potential applications in medicinal chemistry and materials science. The specific substitution pattern of the starting benzotriazine, including the presence of the ethyl carboxylate group, can influence the course of the cyclization reactions and the properties of the final products.

Fused Heterocyclic SystemParent Scaffold
Pyrrolo[2,1-c] nih.govepa.govontosight.aibenzotriazine1,2,4-Benzotriazine
Imidazo[1,2-c] nih.govepa.govontosight.aibenzotriazine1,2,4-Benzotriazine
Thiazolo[2,3-c] nih.govepa.govontosight.aibenzotriazine1,2,4-Benzotriazine
Triazolo[5,1-c] nih.govepa.govontosight.aibenzotriazine1,2,4-Benzotriazine

Utility in Chiral Synthesis and Stereoselective Transformations

While specific examples detailing the use of this compound in chiral synthesis and stereoselective transformations are not extensively documented in the readily available literature, the general principles of asymmetric synthesis can be applied to this scaffold. The introduction of chiral centers can be achieved through various strategies, such as the use of chiral auxiliaries, catalysts, or starting materials.

For instance, the carboxylate group could be reacted with a chiral alcohol to form a diastereomeric ester, which could then be used to direct subsequent stereoselective reactions. Alternatively, the benzotriazine ring itself could be a substrate for asymmetric transformations catalyzed by chiral metal complexes. The development of stereoselective methods for the synthesis and modification of 1,2,4-benzotriazine derivatives remains an active area of research, driven by the demand for enantiomerically pure compounds in the pharmaceutical industry.

Precursor for Functional Materials Research

The 1,2,4-benzotriazine core is an electron-deficient aromatic system, which imparts interesting electronic and photophysical properties to its derivatives. This has led to the exploration of benzotriazines as building blocks for functional organic materials. Compounds incorporating the 1,2,4-benzotriazine moiety have been investigated for applications such as dyes and recording and imaging materials. nih.gov

The presence of the ethyl carboxylate group in this compound offers a convenient point for attaching the molecule to polymer backbones or other molecular components to create advanced materials. The electronic properties of the resulting materials can be fine-tuned by modifying the substituents on the benzotriazine ring. Further research in this area could lead to the development of novel materials with applications in electronics, photonics, and sensing.

Synthons in Acylation and Other Organic Transformations

This compound can serve as a versatile synthon in various organic transformations, particularly in acylation reactions. The ethyl ester group can be readily converted into other functional groups, such as amides, hydrazides, and other esters, through standard transesterification or amidation reactions. This allows for the introduction of a wide range of substituents at the 3-position of the benzotriazine ring, further diversifying the available chemical space for drug discovery and materials science.

Moreover, the benzotriazine ring itself can undergo various transformations. For example, it can be involved in cycloaddition reactions or be subject to nucleophilic or electrophilic attack, depending on the reaction conditions and the nature of the other substituents present on the ring. The interplay between the reactivity of the ester group and the benzotriazine core makes this compound a valuable tool for organic chemists.

Q & A

Q. What are the established synthetic routes for Ethyl 1,2,4-benzotriazine-3-carboxylate, and how do reaction conditions influence yield?

Methodological Answer:

  • Cyclocondensation of carboxylic acid hydrazides with ethyl carbethoxyformimidate is a common approach, achieving yields of 60–85% under reflux in ethanol .
  • Key Variables : Solvent polarity (ethanol vs. DMF), temperature (80–100°C), and reaction time (12–24 hours) significantly impact yield. For example, prolonged heating (>18 hours) in ethanol reduces yield due to ester hydrolysis .
  • Alternative Route : Acylhydrazides can be cyclized with nitriles under acidic conditions, but this method requires rigorous anhydrous conditions and yields are inconsistent (45–70%) .

Q. How is the compound structurally characterized, and what analytical techniques are critical for confirmation?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Distinct signals for the ester group (δ ~4.3 ppm for CH₂CH₃, δ ~165 ppm for C=O) and aromatic protons (δ ~7.5–8.5 ppm) confirm the triazine core .
    • Mass Spectrometry : Molecular ion peak at m/z 191.19 (C₉H₉N₃O₂) with fragmentation patterns matching the triazole ring cleavage .
  • X-ray Crystallography : Used to resolve ambiguities in regiochemistry (e.g., distinguishing 1,2,4-triazine from 1,3,4 isomers) .

Advanced Research Questions

Q. How can regioselectivity challenges during triazine ring formation be addressed?

Methodological Answer:

  • Computational Modeling : DFT calculations predict the stability of intermediates; electron-withdrawing substituents favor 1,2,4-triazine over 1,3,4 isomers by lowering activation energy (~5 kcal/mol difference) .
  • Experimental Validation : Use substituent-directed cyclization (e.g., nitro groups at specific positions) to enforce regioselectivity, as demonstrated in pyrimido-benzimidazole syntheses .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

Methodological Answer:

  • Contradiction : Some studies report antimicrobial activity (MIC: 2–8 µg/mL), while others show no activity.
  • Resolution :
    • Purity Analysis : Impurities like unreacted hydrazides (detected via HPLC) may cause false positives .
    • Assay Conditions : Varying pH (e.g., acidic vs. neutral media) alters protonation states, affecting ligand-receptor binding .

Q. How can reaction yields be optimized for scale-up without compromising purity?

Methodological Answer:

  • Flow Chemistry : Continuous flow systems reduce side reactions (e.g., hydrolysis) by maintaining precise temperature control (<±2°C) .
  • Workup Protocol : Liquid-liquid extraction with ethyl acetate/water (3:1 ratio) removes polar byproducts, achieving >95% purity .

Data-Driven Research Applications

Q. What computational tools predict the compound’s reactivity in click chemistry applications?

Methodological Answer:

  • Docking Simulations : AutoDock Vina evaluates binding affinity to biological targets (e.g., kinases) with RMSD <2.0 Å .
  • Reactivity Descriptors : Fukui indices calculated via Gaussian 16 identify nucleophilic sites (e.g., N2 of triazine) for functionalization .

Q. How does the compound’s electronic structure influence its photophysical properties?

Methodological Answer:

  • TD-DFT Studies : Predict absorption maxima (~320 nm) due to π→π* transitions in the triazine ring, validated via UV-Vis spectroscopy .
  • Solvatochromism : Emission shifts (Δλ ~15 nm) in polar solvents confirm charge-transfer excited states .

Synthesis Optimization Table

Parameter Optimal Range Impact on Yield/Purity Reference
SolventEthanolMaximizes yield (80%)
Temperature80°CMinimizes hydrolysis
Reaction Time12–16 hoursBalances completion vs. side reactions
Purification MethodColumn ChromatographyAchieves >95% purity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.